molecular formula C11H22N2O2 B012783 Tert-butyl methyl(piperidin-4-yl)carbamate CAS No. 108612-54-0

Tert-butyl methyl(piperidin-4-yl)carbamate

Cat. No.: B012783
CAS No.: 108612-54-0
M. Wt: 214.3 g/mol
InChI Key: DJJOYDXRUBOZON-UHFFFAOYSA-N
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Description

Tert-butyl methyl(piperidin-4-yl)carbamate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(piperidin-4-yl)carbamate typically involves the reaction of piperidine with tert-butyl chloroformate and methylamine. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl methyl(piperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted carbamates depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuroprotective Properties

Research has indicated that tert-butyl methyl(piperidin-4-yl)carbamate exhibits neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have demonstrated that this compound can act as both a β-secretase and acetylcholinesterase inhibitor, which are crucial targets for preventing amyloid beta peptide aggregation and fibril formation. The compound has shown moderate protective effects against astrocyte cell death induced by amyloid beta 1-42, suggesting potential therapeutic implications in Alzheimer's treatment .

1.2 Anticorrosive Activity

The compound has also been investigated for its anticorrosive properties. A study focusing on novel heterocyclic compounds derived from this compound demonstrated significant corrosion inhibition in acidic environments. The electrochemical analysis showed that the compound effectively reduced corrosion rates when used at various concentrations, indicating its potential utility in protecting metal surfaces from degradation .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of piperidine derivatives with tert-butyl carbamate under controlled conditions to achieve high yields. The following table summarizes the synthesis parameters:

Parameter Details
Starting Materials Piperidine derivatives, Tert-butyl carbamate
Solvent DMF (Dimethylformamide)
Reaction Conditions Reflux under nitrogen atmosphere
Yield Typically >70%

Case Studies

3.1 Neuroprotection Against Amyloid Beta

A notable study assessed the neuroprotective effects of this compound using an in vivo model with scopolamine-induced memory impairment in rats. While the compound exhibited some protective effects in vitro, its efficacy in vivo did not significantly surpass that of established treatments like galantamine, likely due to issues with bioavailability in the central nervous system .

3.2 Corrosion Inhibition Studies

In another investigation, the anticorrosive capabilities of this compound were tested against various metals immersed in hydrochloric acid solutions. The results indicated a substantial reduction in corrosion rates at optimal concentrations, highlighting its potential as an effective corrosion inhibitor in industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl methyl(piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-methylpiperidin-4-yl)carbamate
  • Tert-butyl (4-hydroxypiperidin-4-yl)carbamate
  • Tert-butyl (4-piperidinylmethyl)carbamate

Uniqueness

Tert-butyl methyl(piperidin-4-yl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound in various research and industrial applications.

Biological Activity

Tert-butyl methyl(piperidin-4-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

  • Molecular Formula : C12H19N2O2
  • Molecular Weight : 225.29 g/mol
  • Boiling Point : Approximately 331.4 °C
  • Density : About 1.0 g/cm³

The compound's structure includes a tert-butyl group, a methyl group, and a piperidine ring, which contribute to its unique biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria such as:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Vancomycin-resistant Enterococcus faecium (VRE)

The compound shows selective toxicity towards bacterial cells while maintaining low cytotoxicity to mammalian cells, indicating its potential as an antibiotic lead compound.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Cytotoxicity (Mammalian Cells)
MRSA8 µg/mL>100 µg/mL
VRE16 µg/mL>100 µg/mL

The mechanism through which this compound exerts its antimicrobial effects involves interaction with bacterial enzymes and disruption of cell membrane integrity. This leads to impaired cellular functions and eventual bacterial cell death .

Anticancer Activity

In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. A study involving various piperidine derivatives found that this compound demonstrated significant inhibitory effects on cancer cell lines, particularly in breast cancer models resistant to conventional therapies. The compound was shown to induce apoptosis through both caspase-dependent and caspase-independent pathways .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the efficacy of this compound against MRSA and VRE. Results indicated an MIC of 8 µg/mL for MRSA and 16 µg/mL for VRE, showcasing its potential as an effective antibiotic.
  • Anticancer Activity in Breast Cancer :
    • In vitro studies assessed the activity of this compound against lapatinib-resistant breast cancer cells. The results showed a notable reduction in cell viability, indicating that this compound could serve as a viable therapeutic option for drug-resistant cancer types .
  • Mechanistic Insights :
    • Further research explored the mechanistic pathways involved in the anticancer effects of this compound. The compound was found to activate apoptotic pathways, leading to increased cell death in targeted cancer cells .

Q & A

Basic Question: What are the optimized synthetic routes for Tert-butyl methyl(piperidin-4-yl)carbamate, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves coupling a piperidin-4-amine derivative with a tert-butyl carbamate-protecting group. Key steps include:

  • Condensation and Protection: Reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCE) or THF under inert conditions, using triethylamine (TEA) as a base to deprotonate the amine .
  • Methylation: Introducing the methyl group via reductive alkylation (e.g., using formaldehyde and sodium cyanoborohydride) or alkyl halide substitution (e.g., methyl iodide in DMF with K₂CO₃) .

Critical Parameters:

  • Solvent Choice: Polar aprotic solvents (DCE, THF) enhance reaction homogeneity, while DMF accelerates alkylation but may require post-reaction purification.
  • Catalysts: TEA improves Boc protection efficiency, while NaBH(OAc)₃ stabilizes intermediates during reductive amination .
  • Yield Optimization: Yields range from 70–85%, with purity >95% achievable via silica gel chromatography or recrystallization from ethyl acetate/hexane .

Advanced Question: How can stability issues of this compound under acidic/basic conditions be mitigated during synthesis?

Methodological Answer:
The tert-butyl carbamate group is labile under strong acids (e.g., TFA) or bases (e.g., NaOH), leading to deprotection. Strategies include:

  • pH Control: Maintain neutral to mildly acidic conditions (pH 4–6) during reactions to prevent premature cleavage .
  • Alternative Protecting Groups: For downstream modifications, consider stable alternatives like Fmoc (fluorenylmethyloxycarbonyl) under basic conditions.
  • In Situ Stabilization: Additives like 2,6-lutidine or Hünig’s base can scavenge protons in acidic environments, preserving the Boc group .

Data Contradiction Note:
While suggests stability under ambient conditions, highlights gaps in long-term stability data. Researchers should validate stability via accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm regiochemistry of the piperidine ring (δ 1.4–1.5 ppm for tert-butyl protons; δ 3.0–3.5 ppm for N-methyl and piperidine CH₂ groups) .
  • Mass Spectrometry (ESI-MS): Look for [M+H]+ at m/z 229.18 (C₁₂H₂₄N₂O₂) with isotopic patterns matching the molecular formula .
  • HPLC-PDA: Use a C18 column (ACN/water gradient) to assess purity (>98% at 254 nm) and detect hydrolytic byproducts .

Advanced Question: How can stereochemical impurities or diastereomers be resolved during synthesis?

Methodological Answer:

  • Chiral HPLC: Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (Rf ~0.3–0.5) .
  • Circular Dichroism (CD): Detect optical activity in the piperidine ring (λ ~210–230 nm) to confirm stereochemical integrity .
  • Crystallography: Co-crystallize with resolving agents (e.g., L-tartaric acid) for X-ray diffraction-based confirmation .

Basic Question: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical evaluation .
  • Storage: Store at 2–8°C under nitrogen to prevent hydrolysis; avoid light and moisture .

Advanced Question: How can conflicting toxicology data (e.g., acute vs. chronic toxicity) be addressed in preclinical studies?

Methodological Answer:

  • In Vitro Assays: Conduct Ames tests (OECD 471) for mutagenicity and MTT assays (IC₅₀) in HEK293 cells to assess cytotoxicity .
  • In Vivo Studies: Use rodent models (OECD 420) for acute oral toxicity (LD₅₀ >2000 mg/kg) and 28-day repeated-dose studies to identify NOAEL .
  • Data Reconciliation: Cross-validate results with structural analogs (e.g., tert-butyl piperidine derivatives) to resolve contradictions .

Basic Question: What are the pharmacological applications of this compound in drug discovery?

Methodological Answer:

  • GPCR Targeting: Acts as an intermediate in synthesizing dopamine D3 receptor ligands (e.g., via Suzuki coupling to aryl halides) .
  • Kinase Inhibitors: Functionalize the piperidine nitrogen for covalent binding to BTK or EGFR kinases .
  • Prodrug Design: The Boc group enables controlled release of active amines in vivo (e.g., pH-sensitive anticancer agents) .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies (AutoDock Vina): Model the piperidine ring’s interaction with Hsp90’s ATP-binding pocket (PDB: 1UY8) to estimate binding affinity (ΔG < -8 kcal/mol) .
  • MD Simulations (GROMACS): Simulate solvation dynamics in explicit water (TIP3P) to assess conformational stability over 100 ns trajectories .
  • QSAR: Use MOE descriptors (logP, polar surface area) to correlate structural features with IC₅₀ values in cancer cell lines .

Properties

IUPAC Name

tert-butyl N-methyl-N-piperidin-4-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJOYDXRUBOZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373551
Record name tert-Butyl methyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108612-54-0
Record name tert-Butyl methyl(piperidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-N-Boc-4-N-Methyl-aminopiperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

tert-Butyl 1-benzylpiperidin-4-yl(methyl)carbamate (1.0 g, 3.289 mmol, 1.0 eq.) was dissolved in MeOH (15 ml) and degassed with argon. Pd/C (300 mg) was then added and hydrogenation was carried out for 4 hours. After monitoring by TLC, the reaction mixture was filtered over Celite and the filtrate was concentrated under reduced pressure. The crude product was used in the next stage without being purified further. Yield: 85% (600 mg, 2.803 mmol)
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-(tert-butoxycarbonyl-methyl-amino)-piperidine-1-carboxylic acid benzyl ester (17.5 mmol) and Pd—C (10%, 500 mg) in MeOH (150 mL) hydrogenated at atm. pressure and r.t. for 15 h. The mixture is filtered and evaporated. The residue is dissolved in CH2Cl2 (100 mL) and 1 M aq. NaOH (50 mL) is added. The mixture is stirred for 6 h at r.t., then the phases are separated and the aq. phase is extracted with CH2Cl2 (3×50 mL). The combined organic extracts are dried (Na2SO4), filtered and evaporated to provide the title compound.
Quantity
17.5 mmol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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